7-chloro-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-4-methyl-2H-chromen-2-one is a chemical compound with the molecular formula C10H7ClO2. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry . This compound is characterized by the presence of a chlorine atom at the 7th position and a methyl group at the 4th position on the chromen-2-one scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 7-chloro-4-methyl-2H-chromen-2-one is through the Pechmann condensation reaction. This reaction involves the condensation of phenols with β-keto esters in the presence of an acid catalyst . The reaction conditions typically include the use of strong acids such as sulfuric acid or Lewis acids like aluminum chloride. The reaction is carried out at elevated temperatures to facilitate the formation of the chromen-2-one ring.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be achieved using mechanochemical methods. These methods involve the use of high-speed ball mill mixers to carry out the Pechmann condensation under solvent-free conditions . This approach is environmentally friendly and offers advantages such as shorter reaction times and the avoidance of harsh reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-chloro-4-methyl-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
7-chloro-4-methyl-2H-chromen-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-chloro-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to its ability to inhibit the denaturation of proteins . The compound can also interact with enzymes such as vitamin K epoxide reductase, thereby exhibiting anticoagulant properties .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methyl-2H-chromen-2-one: Known for its antioxidant properties.
7-ethoxy-4-methyl-2H-chromen-2-one: Used in fluorescence quenching studies.
4-methylumbelliferone: Widely used as a fluorescent probe in biochemical assays.
Uniqueness
7-chloro-4-methyl-2H-chromen-2-one is unique due to the presence of the chlorine atom at the 7th position, which imparts distinct chemical and biological properties. This substitution enhances its stability and potency compared to other chromen-2-one derivatives .
Properties
IUPAC Name |
7-chloro-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEUXUJJHNKIIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.